7-Oxo-7,8-dihydropyrido[2,3-D]pyrimidine-6-carboxylic acid
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Overview
Description
7-Oxo-7,8-dihydropyrido[2,3-D]pyrimidine-6-carboxylic acid is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. It is characterized by a fused pyridine and pyrimidine ring system with a carboxylic acid functional group at the 6th position and a keto group at the 7th position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Oxo-7,8-dihydropyrido[2,3-D]pyrimidine-6-carboxylic acid typically involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester followed by cyclization at high temperatures. Another method involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the synthetic routes mentioned above, optimized for yield and purity.
Chemical Reactions Analysis
Types of Reactions: 7-Oxo-7,8-dihydropyrido[2,3-D]pyrimidine-6-carboxylic acid undergoes various chemical reactions, including:
Substitution: The methyl sulfoxide can be substituted with different aryl or heteroaryl amines to form desired pyridopyrimidine compounds.
Common Reagents and Conditions:
Oxidation: m-Chloroperbenzoic acid (m-CPBA)
Substitution: Aryl/heteroaryl amines
Major Products: The major products formed from these reactions include various substituted pyridopyrimidine derivatives, which can exhibit different biological activities depending on the substituents.
Scientific Research Applications
7-Oxo-7,8-dihydropyrido[2,3-D]pyrimidine-6-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for developing kinase inhibitors, particularly cyclin-dependent kinase (CDK) inhibitors.
Cancer Research: Compounds derived from this structure have shown potent anticancer activity by inducing apoptosis in tumor cells.
Biological Studies: It serves as a model compound for studying the structure-activity relationship (SAR) of pyridopyrimidine derivatives.
Mechanism of Action
The mechanism of action of 7-Oxo-7,8-dihydropyrido[2,3-D]pyrimidine-6-carboxylic acid involves its interaction with specific molecular targets, such as cyclin-dependent kinases (CDKs). By inhibiting these kinases, the compound can disrupt the cell cycle, leading to apoptosis in cancer cells . The pathways involved include the CDK4/CYCLIN D1 and AMPK-Related Kinase 5 (ARK5) pathways .
Comparison with Similar Compounds
Pyrido[2,3-D]pyrimidin-5-one: Known for its antiproliferative activity.
Pyrido[2,3-D]pyrimidin-7-one: Noteworthy for its tyrosine kinase inhibitory activity.
Uniqueness: 7-Oxo-7,8-dihydropyrido[2,3-D]pyrimidine-6-carboxylic acid is unique due to its specific substitution pattern and the presence of both a keto and carboxylic acid group, which contribute to its distinct biological activities and potential as a therapeutic agent.
Properties
Molecular Formula |
C8H5N3O3 |
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Molecular Weight |
191.14 g/mol |
IUPAC Name |
7-oxo-8H-pyrido[2,3-d]pyrimidine-6-carboxylic acid |
InChI |
InChI=1S/C8H5N3O3/c12-7-5(8(13)14)1-4-2-9-3-10-6(4)11-7/h1-3H,(H,13,14)(H,9,10,11,12) |
InChI Key |
ZMIUYPRIUCBDPR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=O)NC2=NC=NC=C21)C(=O)O |
Origin of Product |
United States |
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